molecular formula C25H26ClN3O2S B12128361 (5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128361
M. Wt: 468.0 g/mol
InChI Key: LWXBSWRJQXGDAO-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazole-based molecules and features an intriguing structure

    Chemical Formula: CHClNOS

    IUPAC Name: (5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a substituted thiazole with an aldehyde or ketone bearing the appropriate substituents. The reaction typically occurs under acidic conditions.

Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification methods, and yield enhancement are critical for efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol, while oxidation leads to quinone derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Thiazole-based compounds often serve as ligands in transition metal catalysis.

    Organic Synthesis: Building blocks for more complex molecules.

Biology and Medicine:

    Antioxidant Properties: The hydroxybenzylidene moiety suggests potential antioxidant activity.

    Drug Development: Investigated for its pharmacological effects.

Industry:

    Polymer Stabilizers: Used in plastics and rubber industries.

Mechanism of Action

The exact mechanism remains an active area of research. the compound’s antioxidant properties and potential interactions with cellular pathways contribute to its effects.

Comparison with Similar Compounds

While unique in its structure, “(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” shares similarities with other thiazole derivatives. Notable compounds include [similar compound 1] and [similar compound 2].

Properties

Molecular Formula

C25H26ClN3O2S

Molecular Weight

468.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H26ClN3O2S/c1-24(2,3)17-10-14(11-18(20(17)30)25(4,5)6)12-19-22(31)29-23(32-19)27-21(28-29)15-8-7-9-16(26)13-15/h7-13,30H,1-6H3/b19-12-

InChI Key

LWXBSWRJQXGDAO-UNOMPAQXSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.